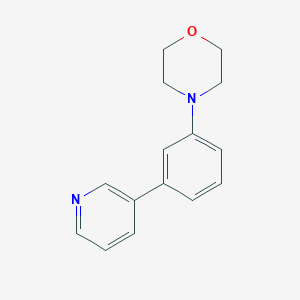
4-(3-Pyridin-3-ylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyridin-3-ylphenyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-3-ylphenyl)morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-bromopyridine, which is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions to form 3-phenylpyridine.
Morpholine Introduction: The 3-phenylpyridine is then subjected to a nucleophilic substitution reaction with morpholine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Pyridin-3-ylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Pyridin-3-ylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 3-phenylpyrrolidine, which share structural similarities but differ in their pharmacological profiles.
Piperidine Derivatives: Compounds like 4-phenylpiperidine, which have a piperidine ring instead of a morpholine ring, leading to different biological activities.
Uniqueness
4-(3-Pyridin-3-ylphenyl)morpholine is unique due to its combination of a morpholine ring with a pyridine-substituted phenyl group, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
Propiedades
IUPAC Name |
4-(3-pyridin-3-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWKSXXQSDSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-1-[3-(4-methylphenyl)sulfonylpropyl]pyridin-2-one](/img/structure/B7672410.png)
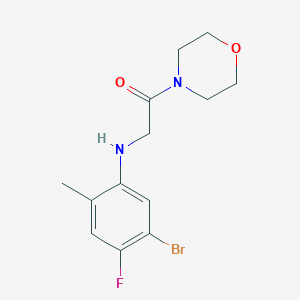
![5-bromo-4-fluoro-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7672416.png)
![2-[4-(2,2-Dimethoxyethyl)-1,4-diazepan-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7672424.png)
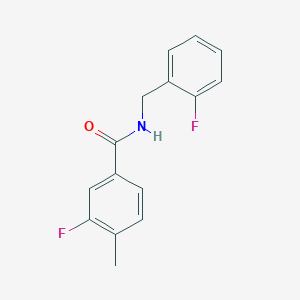
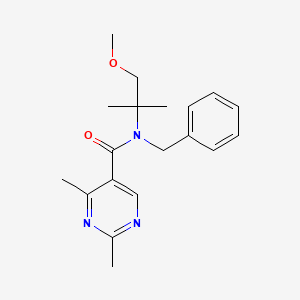
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7672446.png)
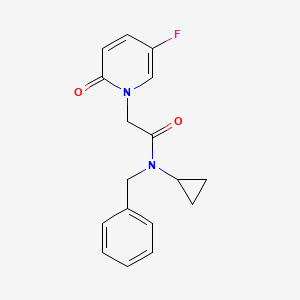
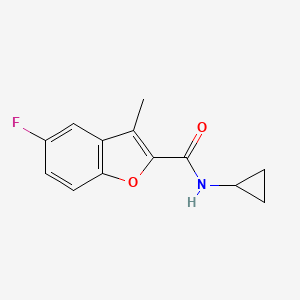
![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)
![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![6-chloro-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672498.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7672504.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B7672508.png)
